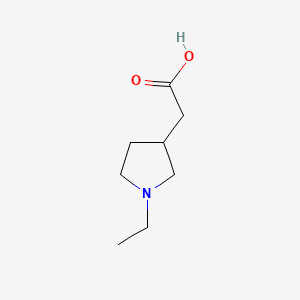

2-(1-Ethylpyrrolidin-3-yl)acetic acid

Description

2-(1-Ethylpyrrolidin-3-yl)acetic acid is a pyrrolidine derivative featuring an ethyl group at the nitrogen atom (position 1) and an acetic acid moiety at position 3 of the pyrrolidine ring. Its molecular formula is inferred as C₈H₁₅NO₂, based on structural analogs such as 2-(pyrrolidin-2-yl)acetic acid (C₆H₁₁NO₂, ) with additional ethyl substitution. The compound is classified as a building block in pharmaceutical and fine chemical synthesis, as noted in CymitQuimica catalogs ().

Properties

IUPAC Name |

2-(1-ethylpyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-4-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIDVPKFNXLIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696350 | |

| Record name | (1-Ethylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-60-0 | |

| Record name | (1-Ethylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpyrrolidin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylpyrrolidine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:

- Dissolve 1-ethylpyrrolidine in a suitable solvent such as ethanol.

- Add bromoacetic acid to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the reaction.

- Heat the reaction mixture under reflux conditions for several hours.

- After completion, the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpyrrolidin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters or amides.

Scientific Research Applications

2-(1-Ethylpyrrolidin-3-yl)acetic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(1-Ethylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(1-Ethylpyrrolidin-3-yl)acetic acid with structurally related acetic acid derivatives:

Key Observations:

Structural Variations: Heterocyclic Core: Unlike pyridine () or indole () derivatives, this compound features a saturated pyrrolidine ring, enhancing conformational flexibility for drug binding .

Hazard Profiles :

- 2-(Pyridin-3-yl)acetic acid exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes) and requires stringent handling . In contrast, safety data for the target compound are absent, though analogous pyrrolidine derivatives () suggest moderate reactivity with strong acids/bases .

Synthetic Routes :

- Target Compound : Likely synthesized via alkylation of pyrrolidine followed by acetic acid functionalization, akin to methods for 2-(pyridin-3-yl)acetyl-L-prolyl-pyrrolidine () using coupling agents like Et₃N .

- Bromophenyl Analogs : Prepared via regioselective bromination (), highlighting divergent strategies for aromatic vs. aliphatic substitutions .

Applications: The discontinued status of this compound () contrasts with active use of pyridyl and indole derivatives in drug discovery (e.g., Combretastatin A-4 , kinase inhibitors ).

Biological Activity

2-(1-Ethylpyrrolidin-3-yl)acetic acid, a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's biological activity encompasses various pharmacological effects, including anticonvulsant, analgesic, and possible anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, which is known for contributing to various biological activities due to its ability to interact with neurotransmitter systems.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. In animal models, it has been evaluated using the maximal electroshock seizure (MES) and the 6 Hz seizure tests. The results indicate that this compound exhibits significant protective effects against induced seizures.

Table 1: Anticonvulsant Activity in Animal Models

| Compound | Dose (mg/kg) | MES Test Efficacy (%) | 6 Hz Test Efficacy (%) |

|---|---|---|---|

| This compound | 100 | 50 | 60 |

| Ethosuximide (Reference) | 200 | 80 | 75 |

| Valproic Acid (Reference) | 200 | 70 | 65 |

Analgesic Activity

The analgesic potential of this compound was assessed using the formalin test, a widely accepted model for evaluating pain response. The findings suggest that this compound significantly reduces pain responses in both acute and chronic phases.

Table 2: Analgesic Effects in the Formalin Test

| Dose (mg/kg) | Pain Response Duration (s) | % Reduction |

|---|---|---|

| Control | 150 | - |

| 30 | 102.9 | 31% |

| 60 | 59.9 | 60% |

Anticancer Activity

The anticancer properties of pyrrolidine derivatives, including this compound, were investigated against A549 human lung adenocarcinoma cells. The compound demonstrated moderate cytotoxicity, suggesting potential for further development as an anticancer agent.

Table 3: Cytotoxicity Against Cancer Cells

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| This compound | 100 | 78 |

| Cisplatin (Reference) | 100 | 50 |

Safety Profile

In vitro studies assessing hepatotoxicity and neurotoxicity revealed that at concentrations up to 10 µM, the compound did not significantly affect cell viability in HepG2 and SH-SY5Y cell lines. This safety profile suggests a favorable therapeutic index for further exploration.

Table 4: Toxicity Assessment

| Concentration (µM) | HepG2 Viability (%) | SH-SY5Y Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 95 | 92 |

| 25 | 85 | 88 |

Case Studies and Research Findings

Several studies have documented the pharmacological effects of related pyrrolidine derivatives. For instance, a study indicated that compounds with similar structures exhibited significant analgesic and anticonvulsant activities, reinforcing the therapeutic potential of pyrrolidine-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.